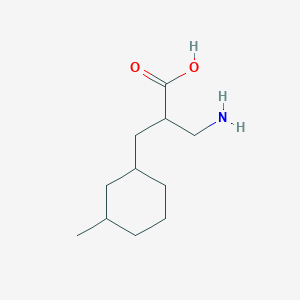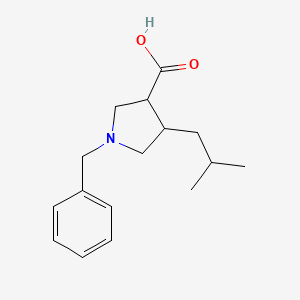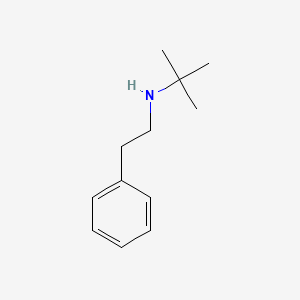
2-methyl-N-(2-phenylethyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-phenylethyl)propan-2-amine is an organic compound with the molecular formula C12H19N. It belongs to the class of organic compounds known as amphetamines and derivatives, which are characterized by the presence of a phenylethylamine backbone. This compound is of interest due to its structural similarity to other biologically active amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-phenylethyl)propan-2-amine typically involves the reaction of β-bromoethylbenzene with tert-butylamine. The reaction proceeds under conditions that favor nucleophilic substitution, resulting in the formation of the desired product . The reaction can be represented as follows:
C6H5CH2CH2Br+(CH3)3CNH2→C6H5CH2CH2NHC(CH3)3+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(2-phenylethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: N-bromosuccinimide (NBS) for bromination
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-phenylethyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, including its role as a stimulant or psychoactive agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-phenylethyl)propan-2-amine involves its interaction with monoamine oxidase enzymes, leading to the oxidative deamination of biogenic and xenobiotic amines. This process is crucial for the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: Shares the phenylethylamine backbone but lacks the tert-butyl group.
Methamphetamine: Similar structure but with a methyl group attached to the nitrogen atom.
Phenylethylamine: The simplest form of the compound, lacking additional alkyl groups.
Uniqueness
2-methyl-N-(2-phenylethyl)propan-2-amine is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylethylamines and amphetamines, potentially leading to different pharmacological effects and applications .
Eigenschaften
CAS-Nummer |
24070-10-8 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
2-methyl-N-(2-phenylethyl)propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |
InChI-Schlüssel |
IXVHHIJPEWQWLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


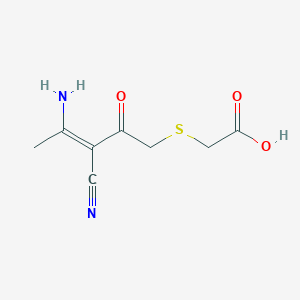
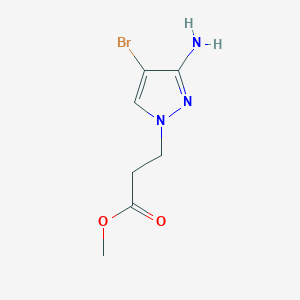
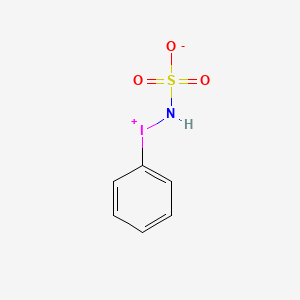

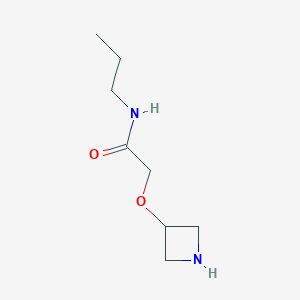

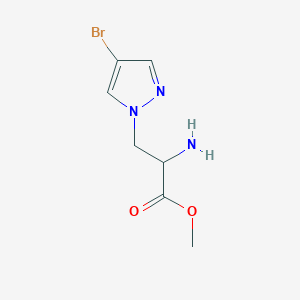
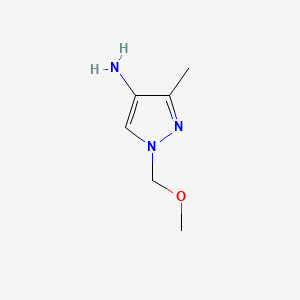

![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)

